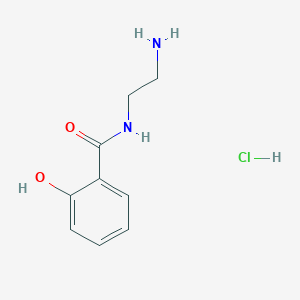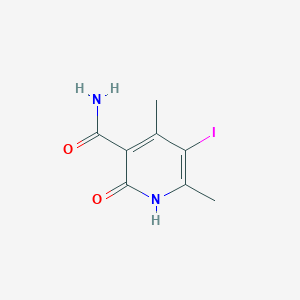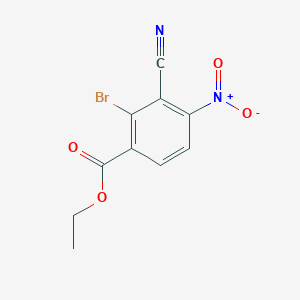
6-Bromo-2-vinyl-4-quinazolinol
Übersicht
Beschreibung
6-Bromo-2-vinyl-4-quinazolinol is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-vinyl-4-quinazolinol consists of a quinazolinol core with a bromine atom at the 6th position and a vinyl group at the 2nd position . The SMILES representation of the molecule isC=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 6-Bromo-2-vinyl-4-quinazolinol is involved in the synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, which can be further transformed into ethers, esters, and sulfonates. Such compounds demonstrate significant antibacterial affinities (Badr, El-Sherief, & Mahmoud, 1980).
- It is a key component in a one-pot, three-component synthesis method involving isatoic anhydride, orthoesters, and amines, leading to various quinazolinone derivatives under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).
Biological and Medicinal Applications
- Certain derivatives of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, synthesized via condensation with specific compounds, have shown potent antiviral activity and cytotoxicity, indicating potential for therapeutic applications (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
- 6-Bromo-2-vinyl-4-quinazolinol derivatives have been explored for their photo-disruptive activity towards plasmid DNA under UV radiation, and their molecular docking studies suggest potential applications in photo-chemo or photodynamic therapies (Mikra et al., 2022).
Advanced Material Synthesis
- It is used in the synthesis of 2-vinyl- and 2-(α-styryl)quinazolin-4-one derivatives, which are crucial in the development of materials with potential biological activity (Broggini et al., 2012).
Anticoccidial Drug Development
- 6-Bromo-2-vinyl-4-quinazolinol is an intermediate in the synthesis of anticoccidial drugs, exemplifying its importance in veterinary medicine (Lan-ying, 2009).
Anticonvulsant Agents
- The compound has been used in the synthesis of quinazolinone-based pharmacophores with anticonvulsant properties, highlighting its role in developing new therapeutic agents (Ugale et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-ethenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPKTBYJVMGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396704 | |
| Record name | 6-BROMO-2-VINYL-4-QUINAZOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-vinyl-4-quinazolinol | |
CAS RN |
883500-96-7 | |
| Record name | 6-BROMO-2-VINYL-4-QUINAZOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



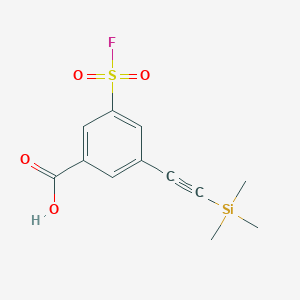
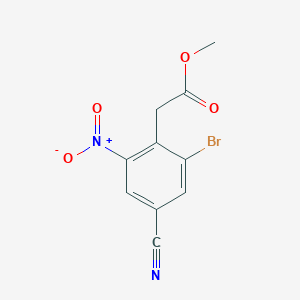

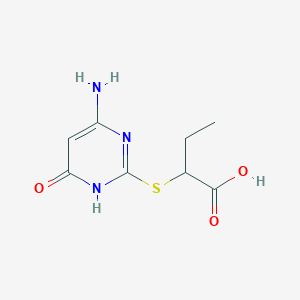
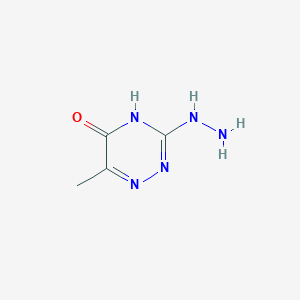
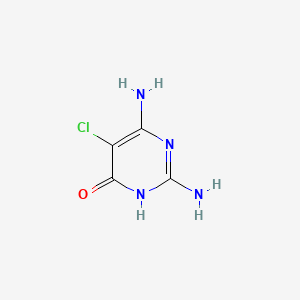
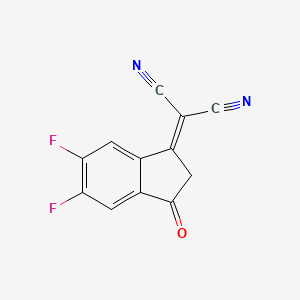

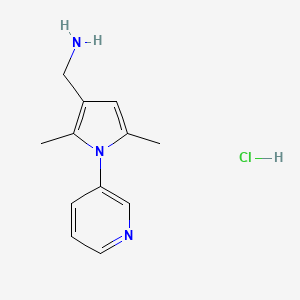
![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)
